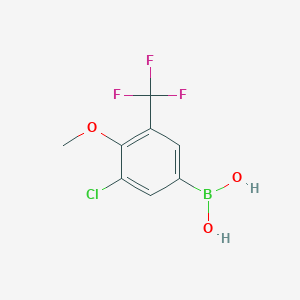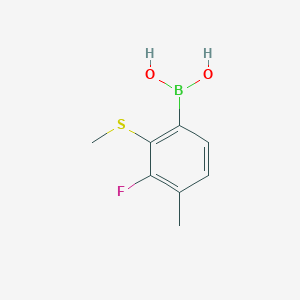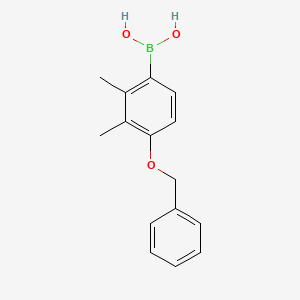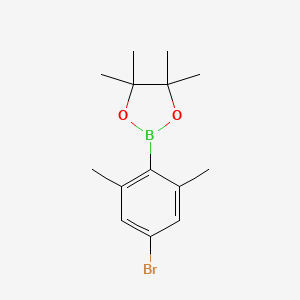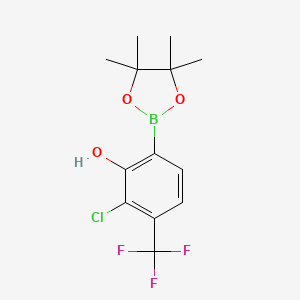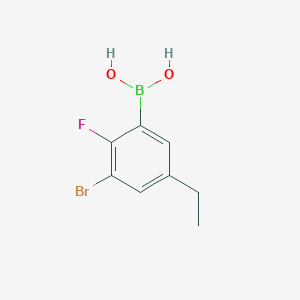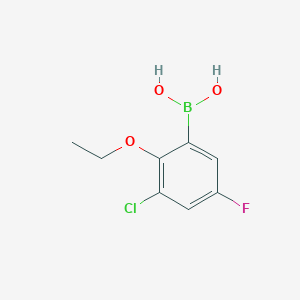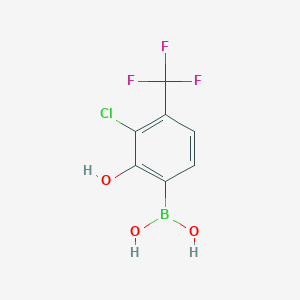
3-Chloro-2-hydroxy-4-(trifluoromethyl)phenylboronic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-hydroxy-4-(trifluoromethyl)phenylboronic acid is a chemical compound with the molecular formula C7H5BClF3O2 . It is a solid substance with a molecular weight of 224.373 Da . It is also known by its IUPAC name 2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenol .
Molecular Structure Analysis
The molecular structure of 3-Chloro-2-hydroxy-4-(trifluoromethyl)phenylboronic acid consists of a phenyl ring substituted with a chloro group, a hydroxy group, and a trifluoromethyl group . The boronic acid group is attached to the phenyl ring .Chemical Reactions Analysis
Boronic acids, including 3-Chloro-2-hydroxy-4-(trifluoromethyl)phenylboronic acid, are commonly used in Suzuki-Miyaura cross-coupling reactions . They can also participate in direct arylation reactions .Physical And Chemical Properties Analysis
3-Chloro-2-hydroxy-4-(trifluoromethyl)phenylboronic acid is a solid substance . It should be stored at a temperature between 2-8°C .Applications De Recherche Scientifique
Catalysis and Organic Synthesis
Dehydrative Amidation : Phenylboronic acids, including derivatives like 3-Chloro-2-hydroxy-4-(trifluoromethyl)phenylboronic acid, have been identified as effective catalysts for dehydrative amidation between carboxylic acids and amines. This process is crucial for α-dipeptide synthesis, showcasing the compound's role in facilitating complex organic transformations (Ke Wang, Yanhui Lu, & K. Ishihara, 2018).
Aromatic C-H Silylation : The compound's structural analogs are used as ortho-directing agents in ruthenium-catalyzed aromatic C-H silylation, demonstrating its utility in selective functionalization of arylboronic acids. This process enables the regioselective silylation at ortho-positions of phenylboronic acids with various para-substituents, proving its versatility in synthetic chemistry (H. Ihara & M. Suginome, 2009).
Material Science
- Polymer Synthesis : Research into novel polyimides derived from fluorinated aromatic diamines, where 3-Chloro-2-hydroxy-4-(trifluoromethyl)phenylboronic acid may serve as a precursor, highlights its application in creating materials with exceptional thermal stability and mechanical properties. This underscores the compound's role in advancing materials science, particularly in the development of high-performance polymers (D. Yin et al., 2005).
Analytical Chemistry
- Capillary Gas Chromatography : Phenylboronic acid derivatives, similar to 3-Chloro-2-hydroxy-4-(trifluoromethyl)phenylboronic acid, are utilized in analytical chemistry for the determination of specific compounds, such as 3-chloropropane-1,2-diol in hydrolyzed vegetable proteins. This application showcases the compound's utility in enhancing detection and quantification methods in complex matrices (W. Plantinga, W. G. V. Toorn, & G. V. D. Stegen, 1991).
Safety and Hazards
Propriétés
IUPAC Name |
[3-chloro-2-hydroxy-4-(trifluoromethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClF3O3/c9-5-3(7(10,11)12)1-2-4(6(5)13)8(14)15/h1-2,13-15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLQNBPYEREKFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)C(F)(F)F)Cl)O)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501173807 |
Source


|
| Record name | Boronic acid, B-[3-chloro-2-hydroxy-4-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501173807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2121512-08-9 |
Source


|
| Record name | Boronic acid, B-[3-chloro-2-hydroxy-4-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[3-chloro-2-hydroxy-4-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501173807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



